molecular formula C15H24N2O5S B2600600 N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide CAS No. 899955-98-7

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2600600
CAS No.: 899955-98-7
M. Wt: 344.43
InChI Key: NJEUADICAPSYLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives has been reported in the literature. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been described . Another approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been characterized using various physicochemical methods. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized and characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar benzamide derivatives have been studied. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

Scientific Research Applications

Novel Zinc Ion-Selective Membrane Electrode Based on Sulipride Drug

Sulipride drug, N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, was employed as a novel electroactive material for fabricating a PVC-based Zn2+-selective electrode. This electrode demonstrated a working concentration range of 10−5–10−1 M, with a Nernstian slope of 29.3 mV per decade and a swift response time of 20 s. Valid within a pH range of 4.0–6.5, it showcased exceptional selectivity over various ions, including alkali, alkaline earth, and transition metal ions. The electrode's zinc complex and the nature and composition of the electroactive material were examined using infrared analysis, elemental analysis, and X-ray diffraction techniques. It was effectively applied for determining zinc(II) contents in rock materials and as an indicator electrode in potentiometric titration of Zn2+ against EDTA (Saleh & Gaber, 2001).

Synthesis and Characterization of Reactive Dyes with Anti-bacterial and Insect-repellent Properties

A study synthesized and characterized novel azo reactive dyes combining the anti-bacterial strengths of sulfonamides and the insect-repellent properties of N,N-Diethyl-m-toluamide (DEET). These dyes demonstrated both effective anti-bacterial activities against strains like E. coli, P. aeruginosa, S. aureus, and S. mutans, and insect-repellent efficacy against Anophle mosquitoes. Analytical methods, including 1H-NMR, FTIR, UV-visible spectroscopy, and elemental analysis, were employed to investigate these dyes. This innovative approach offers a novel method for incorporating functional properties into dye molecules, potentially leading to applications in public health and textile industries (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Benzamide-4-Sulfonamides as Effective Carbonic Anhydrase Inhibitors

A series of benzamide derivatives featuring 4-sulfamoyl moieties were synthesized and evaluated as inhibitors against several human carbonic anhydrase (CA) isoforms, including hCA I, II, VII, and IX. These compounds inhibited hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, showcasing their potential as potent CA inhibitors. While hCA I was slightly less sensitive to inhibition, the findings indicate that benzamide-4-sulfonamides represent a promising class of inhibitors for treating conditions associated with dysregulated CA activity (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Mechanism of Action

The mechanism of action of similar benzamide derivatives has been investigated. For instance, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase . The results of in-vitro testing were supported by the molecular docking investigations of these analogues with the allosteric site residues of glucokinase protein .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Properties

IUPAC Name

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-3-21-14(22-4-2)12-17-23(19,20)11-10-16-15(18)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEUADICAPSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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